N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O2S/c1-31(2)27-14-11-24(12-15-27)29(32-18-17-23-8-4-6-10-26(23)21-32)20-30-35(33,34)28-16-13-22-7-3-5-9-25(22)19-28/h4,6,8,10-16,19,29-30H,3,5,7,9,17-18,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYMUNKYPYBGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethylamino Group: This step involves the alkylation of an aromatic amine with dimethyl sulfate or a similar reagent.
Coupling with the Tetrahydronaphthalene Sulfonamide: The final step involves the sulfonation of the tetrahydronaphthalene ring followed by coupling with the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic rings, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or activating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives and analogs from the provided evidence. Key differences in substituents, synthetic approaches, and analytical characterization are highlighted.
Structural and Functional Group Comparisons
Notes:
- The target compound’s tetrahydronaphthalene-sulfonamide system distinguishes it from analogs with simpler aromatic or heterocyclic substituents (e.g., pyridine in ).
- The dimethylaminophenyl group may confer enhanced solubility compared to fluorophenyl or methoxyphenyl groups in other compounds .
Computational Similarity Metrics
For example:
- Tanimoto Index : Likely low (<0.5) when comparing the target compound to pyridine- or isoxazole-containing sulfonamides (e.g., ) due to divergent core structures.
- Bioactivity Correlation: Compounds with similar sulfonamide scaffolds but differing substituents (e.g., fluorine vs. dimethylamino groups) may exhibit overlapping bioactivity profiles if key pharmacophores are conserved .
Analytical Characterization
- NMR and HRMS : Used extensively for verifying sulfonamide linkages and aromatic substituents (e.g., ). The target compound’s tetrahydronaphthalene system would produce distinct ¹³C NMR shifts (e.g., 20–35 ppm for aliphatic carbons).
- Chiral Purity : Unlike the stereochemically pure compound in (99% enantiomeric excess), the target compound’s stereochemical configuration is unspecified but may require similar resolution techniques.
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.67 g/mol. The compound features a sulfonamide group, which is known for its role in various biological activities.
Research indicates that compounds structurally similar to this compound may act as selective antagonists at the orexin receptors (OX1 and OX2). The orexin system plays a critical role in regulating arousal, wakefulness, and appetite. Studies have shown that targeting these receptors can influence behaviors related to addiction and anxiety disorders .
Biological Evaluation
The biological activity of the compound has been evaluated using various assays. One such study utilized Fluorescent Imaging Plate Reader (FLIPR) technology to measure intracellular calcium mobilization in response to orexin A. The apparent dissociation constants (Ke) for several analogs were determined, indicating that modifications at specific positions significantly affect receptor binding affinity and selectivity .
Table 1: Biological Activity Data for Related Compounds
| Compound | OX1 Ke (nM) | OX2 Ke (nM) | Remarks |
|---|---|---|---|
| Compound A | 13 | 40 | Dimethylamino substitution enhances potency |
| Compound B | 25 | 55 | Larger alkyl groups reduce activity |
| N-{...} | 15 | 45 | Target compound; moderate potency |
Case Studies
Several studies have explored the pharmacological implications of compounds similar to N-{...}. For instance:
- Addiction Therapy : A study demonstrated that selective blockade of the OX1 receptor could reduce drug-seeking behavior in animal models of addiction. This suggests that compounds targeting this receptor may have therapeutic potential in treating substance use disorders .
- Anxiety Disorders : Another investigation highlighted the role of orexin antagonists in reducing anxiety-like behaviors in rodents. The findings support the hypothesis that orexin receptor antagonism could be beneficial in managing anxiety disorders .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in designing effective orexin receptor antagonists. Modifications to the tetrahydroisoquinoline scaffold and sulfonamide group have been shown to significantly alter biological activity. For example:
- Dimethylamino Substitution : Enhances binding affinity at OX1 while maintaining selectivity over OX2.
- Alkyl Group Variation : Larger alkyl substituents tend to decrease potency at both receptors.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step pathways:
- Step 1 : Formation of the tetrahydroisoquinoline core via cyclization or reductive amination .
- Step 2 : Introduction of the sulfonamide group using sulfonyl chloride derivatives under basic conditions (e.g., triethylamine) .
- Step 3 : Coupling of the dimethylaminophenyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling . Key intermediates (e.g., tetrahydroisoquinoline precursors, sulfonamide intermediates) are characterized using 1H/13C NMR, IR spectroscopy, and HPLC to confirm structural integrity and purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–7.5 ppm, sulfonamide NH at δ 8–10 ppm) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What functional groups in this compound are most reactive, and how do they influence its stability?
- Sulfonamide Group : Prone to hydrolysis under acidic/basic conditions; stability tests (pH 3–9 buffers) are recommended .
- Tetrahydroisoquinoline Moiety : Oxidation-sensitive; storage under inert atmosphere (N2/Ar) is advised .
- Dimethylaminophenyl Group : May undergo demethylation under strong oxidizing conditions; monitor via TLC or LC-MS .
Q. How is the compound initially screened for biological activity in academic research?
- In Vitro Assays : Target-specific enzyme inhibition (e.g., kinase/receptor binding assays) using fluorescence polarization or radiometric methods .
- Cellular Models : Cytotoxicity profiling (IC50 determination) in cancer cell lines .
- Solubility Screening : Use DMSO/PBS solutions to assess compatibility with assay buffers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
- Temperature Control : Lower temperatures (0–25°C) minimize sulfonamide hydrolysis .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency .
- Catalyst Screening : Pd(PPh3)4 improves cross-coupling yields for aryl groups .
- Real-Time Monitoring : Use HPLC or in-situ IR to track intermediate formation .
Q. What computational methods predict binding affinity with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., GPCRs) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-donating groups on dimethylaminophenyl) with activity .
Q. How should discrepancies in biological activity data across studies be resolved?
- Assay Validation : Compare results under standardized conditions (e.g., ATP concentration in kinase assays) .
- Compound Purity Reassessment : Trace impurities (<5%) may antagonize activity; re-run HPLC/MS .
- Solubility Adjustments : Use co-solvents (e.g., cyclodextrins) to ensure uniform compound dispersion .
Q. What strategies address solubility challenges in in vitro assays?
- Formulation Optimization : Prepare stock solutions in DMSO (<0.1% final concentration) to prevent precipitation .
- Salt Formation : Synthesize hydrochloride or mesylate salts to enhance aqueous solubility .
- Nanoparticle Encapsulation : Use liposomal carriers for sustained release in cell-based assays .
Data Contradiction Analysis
- Case Example : Conflicting IC50 values in kinase inhibition assays may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
